![molecular formula C10H21NO2 B555951 (R)-tert-Butyl 2-amino-4-methylpentanoate CAS No. 67617-35-0](/img/structure/B555951.png)
(R)-tert-Butyl 2-amino-4-methylpentanoate
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Overview
Description
“®-tert-Butyl 2-amino-4-methylpentanoate” is a chemical compound with the CAS Number: 67617-35-0. It has a molecular weight of 187.28 . The IUPAC name for this compound is tert-butyl (2R)-2-amino-4-methylpentanoate .
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 2-amino-4-methylpentanoate” can be represented by the linear formula C10H21NO2 . The InChI code for this compound is 1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m1/s1 .Physical And Chemical Properties Analysis
“®-tert-Butyl 2-amino-4-methylpentanoate” has a molecular weight of 187.28 .Scientific Research Applications
Synthesis of Natural Products and Derivatives:
- The compound has been used in the synthesis of various natural products, such as epothilones, showcasing its utility in constructing complex molecular structures (Hamad & Schinzer, 2000).
Precursor in Synthesis of Amino Acid Derivatives:
- It serves as a precursor in the synthesis of trans-4-methylproline, a compound of interest due to its potential applications in medicinal chemistry (Nevalainen & Koskinen, 2001).
- The compound has been involved in the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, a process highlighting its role in the synthesis of complex sugars and amino acids (Csatayová et al., 2011).
Chemoselective Processes and Enantioselective Synthesis:
- It's been applied in chemoselective processes, notably in the N-acylation and subsequent hydrolysis of related compounds, demonstrating its versatility in selective synthetic transformations (Mäenpää et al., 2016).
MRI Contrast Agent Development:
- The compound plays a crucial role in the synthesis of MRI contrast agents, such as (R)-tert-Bu4-DOTAGA, emphasizing its importance in medical imaging applications (Levy et al., 2009).
NMR Studies and Protein Research:
- It's been utilized in NMR studies, specifically in the synthesis of compounds like O-tert-Butyltyrosine for high-molecular-weight systems and measurements of ligand binding affinities, underlining its utility in advanced analytical techniques (Chen et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a derivative of leucine , an essential amino acid that plays a crucial role in protein synthesis and various metabolic functions.
Mode of Action
As a leucine derivative, it may interact with its targets in a similar manner to leucine. Leucine is known to activate the mTOR pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .
Biochemical Pathways
The biochemical pathways affected by ®-tert-Butyl 2-amino-4-methylpentanoate are likely to be similar to those affected by leucine due to their structural similarity . Leucine is involved in the mTOR pathway, which is a central regulator of cell metabolism, growth, proliferation, and survival. It also influences the secretion of anabolic hormones, supplies fuel during exercise, and prevents exercise-induced muscle damage .
Pharmacokinetics
Leucine is well-absorbed in the gut and distributed throughout the body, where it is metabolized in the liver and muscles. The bioavailability of leucine is high, and it is excreted in the urine as urea and other metabolites .
Result of Action
As a leucine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Action Environment
The action, efficacy, and stability of ®-tert-Butyl 2-amino-4-methylpentanoate may be influenced by various environmental factors . These factors could include the presence of other substances, pH levels, temperature, and the specific physiological environment within the body .
properties
IUPAC Name |
tert-butyl (2R)-2-amino-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEJJYHFTZDAHZ-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427400 |
Source
|
Record name | (R)-tert-Butyl 2-amino-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67617-35-0 |
Source
|
Record name | (R)-tert-Butyl 2-amino-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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